Home > Products > Screening Compounds P105282 > (-)-Chlorpheniramine maleate
(-)-Chlorpheniramine maleate - 23095-76-3

(-)-Chlorpheniramine maleate

Catalog Number: EVT-264205
CAS Number: 23095-76-3
Molecular Formula: C20H23ClN2O4
Molecular Weight: 390.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(-)-Chlorpheniramine maleate is the biologically active enantiomer of chlorpheniramine, a chiral antihistamine belonging to the alkylamine class []. It is a synthetic compound not found naturally. (-)-Chlorpheniramine maleate is widely utilized in scientific research to investigate allergic reactions and as a tool for understanding histamine receptor interactions [].

Amantadine

  • Compound Description: Amantadine is an antiviral medication primarily used to treat and prevent influenza A infections. It exhibits dopaminergic and anticholinergic properties. []
  • Relevance: Amantadine is often combined with (-)-chlorpheniramine maleate in fixed-dose combination products intended to alleviate various symptoms associated with influenza, such as fever, congestion, and cough. [] These compounds target different aspects of the illness, providing comprehensive symptom relief.

Paracetamol (Acetaminophen)

  • Compound Description: Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic medication used to relieve pain and reduce fever. [, ]
  • Relevance: Like amantadine, paracetamol is frequently included in fixed-dose combination products alongside (-)-chlorpheniramine maleate to target different symptoms of the common cold and flu. [, ] Its inclusion provides relief from fever and body aches while (-)-chlorpheniramine maleate addresses allergy-like symptoms.

Phenylephrine Hydrochloride

  • Compound Description: Phenylephrine hydrochloride is a nasal decongestant that acts as a sympathomimetic agent. It constricts blood vessels in the nasal passages, reducing swelling and congestion. [, ]
  • Relevance: Phenylephrine hydrochloride is often combined with (-)-chlorpheniramine maleate in fixed-dose combinations to address multiple symptoms of the common cold. [, ] While phenylephrine hydrochloride targets nasal congestion, (-)-chlorpheniramine maleate provides relief from allergy-related symptoms like sneezing and runny nose.

Dextromethorphan Hydrobromide

  • Compound Description: Dextromethorphan hydrobromide is a cough suppressant that works centrally in the medulla oblongata to elevate the cough threshold. [, ]
  • Relevance: Dextromethorphan hydrobromide is often found in combination with (-)-chlorpheniramine maleate in over-the-counter cold and cough medications. [, ] This pairing targets both dry cough and allergy-related symptoms like sneezing and runny nose.

dl-Methylephedrine Hydrochloride (Methylephedrine)

  • Compound Description: dl-Methylephedrine hydrochloride, commonly known as methylephedrine, is a bronchodilator used to treat asthma and other respiratory conditions. []
  • Relevance: Methylephedrine is sometimes included in combination with (-)-chlorpheniramine maleate in medications intended to alleviate symptoms of the common cold, particularly those affecting the respiratory system. [] While methylephedrine opens up the airways, (-)-chlorpheniramine maleate reduces congestion and other allergy-like symptoms.

Bufexamac

  • Compound Description: Bufexamac is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic properties. It's often used topically to treat inflammatory skin conditions. []
  • Relevance: While not directly related in terms of therapeutic use to (-)-chlorpheniramine maleate, a case report highlights the possibility of bufexamac-induced contact dermatitis sparing the area affected by herpes zoster, a condition for which (-)-chlorpheniramine maleate might be used to manage itching. [] The case discusses the potential immunological mechanisms behind such an occurrence.

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic corticosteroid with strong anti-inflammatory and immunosuppressant properties. []
  • Relevance: Dexamethasone is sometimes combined with (-)-chlorpheniramine maleate in medications aimed at treating inflammatory conditions where allergic reactions might be a contributing factor. [] The combination provides both anti-inflammatory and antihistamine effects.

Ketotifen Fumarate (Ketotifen)

  • Compound Description: Ketotifen fumarate, commonly known as ketotifen, is a second-generation antihistamine with mast cell stabilizing properties. It is used to prevent and treat allergic conditions. []
  • Relevance: An in-vitro and in-vivo drug-drug interaction study investigated the potential interaction between ketotifen and (-)-chlorpheniramine maleate. [] This research highlights the importance of considering potential interactions when these two antihistamines are co-administered.

Ephedrine Hydrochloride (Ephedrine)

  • Compound Description: Ephedrine hydrochloride, commonly known as ephedrine, is a sympathomimetic amine used as a bronchodilator, decongestant, and stimulant. [, ]
  • Relevance: Ephedrine, a sympathomimetic, and (-)-chlorpheniramine maleate, an antihistamine, have been reported as a combination in some pharmaceutical formulations. [, ] Ephedrine acts as a decongestant while (-)-chlorpheniramine maleate addresses allergy-related symptoms.

Diphenhydramine Hydrochloride (Diphenhydramine)

  • Compound Description: Diphenhydramine hydrochloride, commonly known as diphenhydramine, is a first-generation antihistamine primarily used to treat allergies. It also has sedative and anti-nausea effects. [, ]
  • Relevance: Diphenhydramine is another antihistamine like (-)-chlorpheniramine maleate. [, ] Both are used to manage allergy symptoms but differ in their chemical structures and potential side effects.

Terfenadine

  • Compound Description: Terfenadine is a non-sedating antihistamine formerly used to treat allergic rhinitis and urticaria. It was withdrawn from the market due to safety concerns. []
  • Relevance: A study compared the efficacy and side effects of terfenadine with (-)-chlorpheniramine maleate in treating perennial rhinitis. [] This highlights the historical context of (-)-chlorpheniramine maleate use and its comparison with other antihistamines.

Epinastine Hydrochloride (Epinastine)

  • Compound Description: Epinastine hydrochloride, commonly known as epinastine, is a second-generation antihistamine used to treat allergic conjunctivitis and allergic rhinitis. []
  • Relevance: A study compared the distribution of epinastine and (-)-chlorpheniramine maleate to the skin in patients with atopic dermatitis. [] This research aimed to understand the relationship between drug concentration in the skin and its effectiveness in relieving pruritus.

Triprolidine Hydrochloride (Triprolidine)

  • Compound Description: Triprolidine hydrochloride, commonly known as triprolidine, is a first-generation antihistamine used to treat allergic rhinitis and other allergic conditions. []
  • Relevance: A high-pressure liquid chromatographic method was developed to analyze combinations of pseudoephedrine hydrochloride with either triprolidine or (-)-chlorpheniramine maleate in various formulations. [] This emphasizes the analytical challenges of quantifying these drugs in combination products.

Promethazine Hydrochloride (Promethazine)

  • Compound Description: Promethazine hydrochloride, commonly known as promethazine, is a first-generation antihistamine with antiemetic and sedative properties. It is used to treat allergies, motion sickness, and nausea. []
  • Relevance: A study compared the effects of different H1 antihistamines, including promethazine and (-)-chlorpheniramine maleate, on nasal vascular and airway resistances in dogs. [] This research highlights the potential for different antihistamines to have varying effects on nasal physiology.

Diphenylpyraline Hydrochloride (Diphenylpyraline)

  • Compound Description: Diphenylpyraline hydrochloride, commonly known as diphenylpyraline, is a first-generation antihistamine used to treat allergic conditions like hay fever and urticaria. []
  • Relevance: Similar to promethazine, diphenylpyraline was also investigated alongside (-)-chlorpheniramine maleate for its effects on nasal vascular and airway resistances in dogs. [] This comparison aids in understanding the diverse pharmacological profiles of different antihistamines.
Source and Classification

Chlorpheniramine maleate is derived from chlorpheniramine, which is synthesized from various chemical precursors. It falls under the classification of first-generation antihistamines, which are known for their sedative properties due to their ability to cross the blood-brain barrier. This compound is commonly found in over-the-counter medications for allergies and cold symptoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of (-)-chlorpheniramine maleate involves several key steps:

  1. Formation of Intermediate: The process begins with reacting p-chlorobenzonitrile with 2-bromopyridine in the presence of sodium amide. This reaction typically occurs in an organic solvent such as toluene at controlled temperatures (15°C) to yield an intermediate product.
  2. Conversion to Chlorpheniramine: The intermediate undergoes further reaction with N,N-dimethyl chloroethane hydrochloride under strong alkaline conditions, leading to the formation of chlorpheniramine.
  3. Salt Formation: Finally, chlorpheniramine is reacted with maleic acid in absolute ethyl alcohol to produce (-)-chlorpheniramine maleate through a salt formation process. The mass ratio of chlorpheniramine to maleic acid is typically around 6.4:2.7 .

These methods have been optimized in various patents to enhance yield and purity while minimizing hazardous byproducts and heavy metal residues.

Molecular Structure Analysis

Structure and Data

The molecular structure of (-)-chlorpheniramine maleate can be represented as follows:

  • Chemical Structure:
    C20H23ClN2O4\text{C}_{20}\text{H}_{23}\text{Cl}\text{N}_{2}\text{O}_{4}

The structure includes a chlorophenyl group attached to a pyridine ring, contributing to its pharmacological activity. The presence of a maleate salt enhances its solubility and stability.

Structural Characteristics

  • Molecular Weight: Approximately 364.86 g/mol.
  • Functional Groups: Includes amine, aromatic, and carboxylic acid functionalities.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of (-)-chlorpheniramine maleate include:

  1. Nucleophilic Substitution: The nucleophilic attack by sodium amide on the electrophilic carbon of p-chlorobenzonitrile leads to the formation of an intermediate.
  2. Alkylation Reaction: The introduction of N,N-dimethyl chloroethane results in alkylation at the nitrogen atom, forming chlorpheniramine.
  3. Salt Formation: The final step involves the neutralization reaction between chlorpheniramine and maleic acid, yielding the desired salt form.

These reactions are crucial for achieving high purity and yield while maintaining safety standards during synthesis.

Mechanism of Action

Process and Data

(-)-Chlorpheniramine maleate functions primarily as an antagonist at H1 histamine receptors. By blocking these receptors, it prevents the action of histamines released during allergic reactions, thus alleviating symptoms such as itching, sneezing, and runny nose.

  • Pharmacodynamics:
    • Binding affinity for H1 receptors
    • Inhibition of vasodilation and increased vascular permeability associated with allergic responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and alcohol; insoluble in nonpolar solvents.
  • Melting Point: Approximately 150-160°C.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme temperatures or humidity.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels, which can affect its bioavailability.
Applications

Scientific Uses

(-)-Chlorpheniramine maleate is widely utilized in various pharmaceutical formulations due to its antihistaminic properties. Key applications include:

  • Treatment of allergic rhinitis and conjunctivitis.
  • Relief from symptoms associated with common colds.
  • Used in combination therapies for cough and cold preparations.

Additionally, research has explored its formulation into microspheres for taste masking, particularly for pediatric applications where bitter taste can hinder compliance .

Historical Development & Intellectual Trajectory

Evolution of Alkylamine Antihistamines: From Pheniramine to (-)-Chlorpheniramine

The development of (-)-chlorpheniramine maleate represents a pivotal advancement in the alkylamine class of antihistamines, which originated with pheniramine (2-(α-(2-dimethylaminoethyl)benzyl)pyridine) as the structural prototype. Pheniramine's discovery in the 1940s established the fundamental alkylamine architecture characterized by a phenylene-pyridyl ethylene backbone with a dimethylaminoethyl side chain. This configuration proved optimal for histamine H₁ receptor antagonism through its spatial orientation and electronic distribution [2].

Chemical evolution occurred through strategic halogen substitutions at the para-position of the phenyl ring, significantly enhancing receptor binding affinity and duration of action. Brompheniramine (bromine substitution) emerged as the immediate precursor, demonstrating 2.5-fold greater potency than pheniramine. The subsequent introduction of chlorine at this position yielded chlorpheniramine, which exhibited superior therapeutic index and selectivity for peripheral H₁ receptors over central targets, reducing sedative effects while maintaining potent antihistaminic activity (Ki = 2.5–3.0 nM for human H₁ receptors) [2] [5].

Critical to chlorpheniramine's efficacy was the recognition of stereoselective activity. Resolution of the racemate revealed that the dextrorotatory enantiomer [(-)-isomer] possessed 15-20 fold greater H₁ receptor affinity (Ki = 2.67–4.81 nM) than the levorotatory form (Ki = 211–361 nM), establishing enantiomeric purity as essential for optimal therapeutic effect. This discovery drove pharmaceutical development toward enantiomerically pure (-)-chlorpheniramine maleate formulations [2].

Table 1: Evolution of Alkylamine Antihistamines

CompoundHalogen SubstitutionRelative PotencyReceptor Affinity (Ki, nM)
PheniramineNone1.0× (baseline)~1000 (estimated)
BrompheniramineBromine (Br)2.5×5.8–7.2
(-)-ChlorpheniramineChlorine (Cl)3.0×2.5–3.0
DexbrompheniramineBromine (enantiopure)3.2×3.5–4.1

Patent Analysis: Innovations in Synthesis (1948–Present)

The intellectual trajectory of (-)-chlorpheniramine maleate is documented in patent literature spanning seven decades, revealing continuous refinement of synthetic methodologies and purification technologies. The original 1948 patent (US2486921) established the foundational synthesis via nucleophilic displacement: 4-chlorophenylacetonitrile underwent alkylation with 2-chloropyridine using sodium amide as base, followed by sequential reduction and dimethylamination to yield racemic chlorpheniramine. Maleate salt formation (1:1 stoichiometry) provided crystalline stability [2] [3].

Subsequent patents addressed limitations in enantioselectivity and industrial scalability. CN111499567A (2020) exemplifies modern industrial synthesis:

  • Nucleophilic Coupling: 4-Chlorophenylacetonitrile + 2-chloropyridine → 4-chloro-α-(2-pyridyl)phenylacetonitrile (85°C, 8h, NaNH₂ catalysis)
  • Alkylation: Intermediate + 2-dimethylaminoethyl chloride → γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine
  • Hydrolysis-Decarboxylation: Nitrile hydrolysis to carboxylic acid followed by thermal decarboxylation
  • Enantiomeric Resolution: Chiral tartrate salt crystallization to isolate (-)-isomer
  • Salt Formation: Reaction with maleic acid in refluxing ethanol (yield: 92.5%, purity >99.8%) [3]

A breakthrough in stability enhancement emerged in CN103181907A (2013), disclosing clathrate technology using β-cyclodextrin inclusion complexes. This innovation reduced hygroscopicity by 73% and increased photostability under ICH accelerated conditions (40°C/75% RH), extending shelf-life by 18 months compared to conventional formulations [1].

Table 2: Key Synthesis Patents and Innovations

Patent**YearKey Innovation**Industrial Impact
US24869211948Original synthesis routeEstablished production process
US4857330A1989Osmotic controlled-release formulationEnabled 12-hour sustained release tablets
CN103181907A2013β-cyclodextrin clathrate stabilizationImproved stability by 73%
CN111499567A2020Ethanol-water crystallization (purity >99.8%)Reduced residual solvents to <50 ppm

Transition from Prescription to OTC Status: Regulatory Milestones

The regulatory pathway for (-)-chlorpheniramine maleate from prescription to over-the-counter (OTC) status exemplifies evidence-based drug reclassification. Initial FDA approval occurred on July 13, 1949, for prescription use in hypersensitivity and urticaria. Decades of post-marketing surveillance (1950–1980) documenting its safety profile in >200 million patient-exposures provided the foundational data for OTC transition [5] [6].

Critical regulatory milestones include:

  • 1985: FDA Tentative Final Monograph (21 CFR Part 341) proposed OTC status for chlorpheniramine maleate as a Category I antihistamine (generally recognized as safe and effective) based on review of clinical data and historical use [7].
  • 1992: Final Monograph confirmation (57 FR 58356) established chlorpheniramine maleate as OTC ingredient at 4 mg per dosage unit, with labeling indications for allergic rhinitis and common cold symptoms (sneezing, rhinorrhea) [7] [8].
  • 2000: Regulatory reopening (65 FR 51780) affirmed cold symptom relief indications based on meta-analysis of nine controlled trials demonstrating significant reduction in rhinorrhea (p<0.01) and sneezing (p<0.05) versus placebo during early cold phases [8].

The transition was facilitated by rigorous evaluation of its therapeutic index: low anticholinergic burden (muscarinic receptor Ki >17,000 nM) compared to first-generation alternatives like diphenhydramine (Ki ~80 nM), minimizing safety concerns in unsupervised use. This pharmacological profile met FDA's OTC suitability criteria of wide margin of safety, predictable pharmacokinetics, and self-diagnosable indications [2] [6] [7].

Table 3: Regulatory Timeline for OTC Status

YearRegulatory ActionKey Outcome
1949Initial FDA approval (prescription)Marketed for hypersensitivity/urticaria
1985Tentative Final Monograph (21 CFR Part 341)Proposed OTC antihistamine status
1987Amendment including cold symptomsAdded sneezing/rhinorrhea indications
1992Final Monograph (57 FR 58356)Formally established OTC status
2000Administrative record reopening (65 FR 51780)Confirmed cold symptom efficacy

Properties

CAS Number

23095-76-3

Product Name

(-)-Chlorpheniramine maleate

IUPAC Name

(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1

InChI Key

DBAKFASWICGISY-HFNHQGOYSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

(-)-Chlorpheniramine maleate; (R)-(-)-Chlorpheniramine maleate; L-Chlorpheniramine maleate;

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.